molecular formula C18H17N3O4 B2503174 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171639-48-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2503174
CAS No.: 1171639-48-7
M. Wt: 339.351
InChI Key: CKUKOAPIMQTYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 171752-68-4

This compound features a benzo[d][1,3]dioxole moiety and a tetrahydroquinoline structure, which are known to contribute to various pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. The mechanism typically involves the interaction with DNA through electrophilic centers that facilitate binding and subsequent cytotoxic effects on cancer cells. A study demonstrated that derivatives of benzodiazepines with similar structural features showed potent antitumor activity by disrupting DNA replication processes .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, fatty acid binding proteins (FABPs), which are critical in mediating inflammatory pathways, have been targeted by similar compounds with promising results .

Neuroprotective Effects

Neuroprotective potential has been noted in several studies. Compounds that share structural characteristics with this compound have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This suggests a possible therapeutic application in neurodegenerative diseases.

Study 1: Antitumor Mechanism

A study conducted on a series of benzodiazepine derivatives revealed that the imine tautomer's electrophilic nature plays a crucial role in their antitumor efficacy. The research utilized computational methods to analyze the binding interactions with DNA and confirmed the significant cytotoxic effects against various cancer cell lines .

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds structurally related to this compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The study highlighted the compound's potential as an anti-inflammatory agent suitable for further development .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorDNA binding and disruption of replication
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveModulation of neurotransmitter systems

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

This data indicates that certain derivatives outperform standard chemotherapeutic agents like doxorubicin in terms of cytotoxicity against cancer cell lines such as HepG2, HCT116, and MCF-7.

Case Studies

A notable case study evaluated a related compound's effects on human cancer cell lines using the SRB assay to assess cytotoxicity. The findings indicated that compounds with similar structural motifs exhibited selective toxicity towards cancer cells while sparing normal cells.

Potential Applications Beyond Cancer Research

While primarily studied for its anticancer properties, this compound may also have applications in other areas of medicinal chemistry:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21-14-5-3-12(8-11(14)2-7-17(21)22)19-18(23)20-13-4-6-15-16(9-13)25-10-24-15/h3-6,8-9H,2,7,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUKOAPIMQTYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.